molecular formula C38H71NO20 B7840625 m-PEG16-NHS ester

m-PEG16-NHS ester

Cat. No.: B7840625
M. Wt: 862.0 g/mol
InChI Key: IHHBEUYFGWSVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG16-NHS ester: is a polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation processes to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases the solubility of the resulting conjugates in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG16-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including precipitation, filtration, and chromatography, to achieve high purity levels (≥95%). The product is then lyophilized and stored under desiccated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: m-PEG16-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is efficient in neutral to slightly basic buffers (pH 7.0-8.0) .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and primary amines is a PEGylated amide conjugate. This product retains the hydrophilic properties of the PEG chain, enhancing the solubility and stability of the conjugate in aqueous environments .

Scientific Research Applications

m-PEG16-NHS ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-PEG16-NHS ester involves the formation of a stable amide bond between the NHS ester and the primary amine group of the target molecule. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond .

Comparison with Similar Compounds

  • m-PEG12-NHS ester
  • m-PEG24-NHS ester
  • m-PEG48-NHS ester

Comparison: m-PEG16-NHS ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers like m-PEG12-NHS ester, this compound offers improved solubility and reduced steric hindrance. On the other hand, longer PEG linkers like m-PEG24-NHS ester and m-PEG48-NHS ester may offer higher solubility but can introduce more steric hindrance, potentially affecting the efficiency of the conjugation reaction .

Biological Activity

m-PEG16-NHS ester is a polyethylene glycol (PEG) derivative that contains an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely utilized in biochemical applications, particularly for bioconjugation processes involving the modification of proteins, nucleic acids, and other biomolecules. Its hydrophilic nature enhances the solubility of conjugates in aqueous environments, making it a valuable tool in both research and therapeutic contexts.

The this compound facilitates the formation of stable amide bonds through nucleophilic substitution reactions with primary amines. The mechanism involves the nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of a PEGylated product. This reaction is efficient under neutral to slightly basic conditions (pH 7.0-8.0) and typically occurs at room temperature in buffers such as phosphate-buffered saline (PBS) or tris-buffered saline (TBS) .

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Biochemistry : Used for labeling and modifying biomolecules to study their functions and interactions.
  • Drug Delivery : Enhances the solubility and bioavailability of therapeutic agents, improving their pharmacokinetic profiles.
  • Protein Engineering : Facilitates the development of bioconjugates for targeted drug delivery systems, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) .
  • Nanotechnology : Serves as a linker in the synthesis of nanoparticles for biomedical applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other PEG linkers:

CompoundPEG Chain LengthSolubilityReactivityApplications
m-PEG12-NHS ester12 unitsModerateLower reactivityBasic bioconjugation
This compound 16 units High Optimal balance Advanced drug delivery
m-PEG24-NHS ester24 unitsVery HighHigher steric hindranceComplex bioconjugates

This compound strikes a balance between solubility and reactivity, making it particularly effective for applications requiring efficient conjugation without excessive steric hindrance .

Case Studies and Research Findings

  • Conjugation Studies : A study demonstrated that this compound was used to conjugate therapeutic peptides to antibodies, significantly enhancing their stability and efficacy in vivo. The resulting conjugates exhibited improved pharmacokinetics compared to unconjugated peptides .
  • Targeted Drug Delivery : Research utilizing this compound in drug delivery systems showed that PEGylated drugs exhibited reduced immunogenicity and prolonged circulation time in the bloodstream, leading to enhanced therapeutic effects .
  • Protein Modification : In a modular scaffold design study, this compound was employed to create complex protein structures that can facilitate multiple functionalities, showcasing its versatility in protein engineering applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H71NO20/c1-43-6-7-45-10-11-47-14-15-49-18-19-51-22-23-53-26-27-55-30-31-57-34-35-58-33-32-56-29-28-54-25-24-52-21-20-50-17-16-48-13-12-46-9-8-44-5-4-38(42)59-39-36(40)2-3-37(39)41/h2-35H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHBEUYFGWSVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H71NO20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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